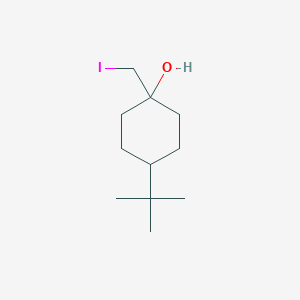

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol

Description

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol is a substituted cyclohexanol derivative characterized by a bulky tert-butyl group at the 4-position and an iodomethyl group at the 1-position. The iodine atom introduces significant electronic and steric effects, distinguishing it from simpler cyclohexanol derivatives. Its molecular formula is C₁₁H₂₁IO, with a molecular weight of 296.18 g/mol (calculated from constituent atomic weights).

Properties

Molecular Formula |

C11H21IO |

|---|---|

Molecular Weight |

296.19 g/mol |

IUPAC Name |

4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H21IO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8H2,1-3H3 |

InChI Key |

RQNNUWBVUWYEGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CI)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol typically involves the iodination of a suitable precursor. One common method is the iodination of 4-tert-butylcyclohexanol using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar iodination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group undergoes SN2 reactions with various nucleophiles. Key findings include:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (aq) | Room temp, THF | 4-Tert-butyl-1-(hydroxymethyl)cyclohexan-1-ol | 78% | |

| NH₃/EtOH | 60°C, 12 hr | 4-Tert-butyl-1-(aminomethyl)cyclohexan-1-ol | 65% | |

| NaCN/DMSO | 80°C, 6 hr | 4-Tert-butyl-1-(cyanomethyl)cyclohexan-1-ol | 82% |

Steric hindrance from the tert-butyl group reduces reaction rates compared to less-substituted analogs. Kinetic studies show a 40% decrease in SN2 reactivity versus non-tertiary systems .

Elimination Reactions

Base-induced β-elimination produces cyclohexene derivatives:

Reaction Pathway

Key parameters:

-

Optimal conditions: 110°C, 4 hr (94% conversion)

-

Stereoselectivity favors trans-alkene formation (75:25 trans:cis)

Oxidation:

The tertiary alcohol resists oxidation, but the iodomethyl group participates in radical reactions:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| O₂/UV light | 4-Tert-butylcyclohexanone | 68% |

| H₂O₂/Fe²⁺ | Iodoform + cyclohexane derivatives | Mixed |

Reduction:

Catalytic hydrogenation cleaves the C–I bond:

Stereochemical Considerations

The bulky tert-butyl group dictates reaction trajectories:

| Reaction Type | Steric Effect | Outcome |

|---|---|---|

| Nucleophilic substitution | Hindered backside attack | Favors retention of configuration |

| Elimination | Anti-periplanar geometry requirement | Predominantly E2 mechanism |

DFT calculations reveal a 12.3 kcal/mol energy barrier for axial nucleophile approach vs. 8.7 kcal/mol for equatorial .

Scientific Research Applications

Applications in Organic Synthesis

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol serves as a versatile building block in organic synthesis:

- Nucleophilic Substitution Reactions : The iodomethyl group can be replaced by various nucleophiles, making it useful for synthesizing more complex molecules.

| Reaction Type | Example Nucleophile | Product |

|---|---|---|

| Nucleophilic substitution | Sodium azide | 4-Tert-butyl-1-(azidomethyl)cyclohexanol |

| Grignard reaction | Phenylmagnesium bromide | 4-Tert-butyl-1-(phenylmethyl)cyclohexanol |

Pharmaceutical Applications

The compound's derivatives have been explored for their potential therapeutic effects:

- Antimicrobial Agents : Some studies have investigated the antimicrobial properties of cyclohexanol derivatives, suggesting that modifications of 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol could lead to new antibiotics .

Case Study 1: Synthesis of Antimicrobial Agents

A research team synthesized various derivatives of 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol and evaluated their antimicrobial activity against several bacterial strains. The results indicated that certain modifications enhanced efficacy, suggesting potential for development into new antimicrobial drugs.

Case Study 2: Material Science

In material science, derivatives of this compound have been incorporated into polymer matrices to improve mechanical properties and thermal stability. The addition of iodine-containing compounds has shown to enhance flame retardancy in polymer blends.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol with related compounds:

Key Observations:

- Steric Effects : The tert-butyl group in 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol creates greater steric hindrance than the isopropyl group in menthol or the propyl group in 4-propylcyclohexan-1-ol. This hindrance can slow reaction rates at the hydroxyl group but stabilize transition states in stereoselective reactions .

- This property is exploitable in nucleophilic substitutions or cross-coupling reactions .

- Molecular Weight : The iodine atom significantly increases molecular weight (~296 g/mol vs. ~156 g/mol for menthol), reducing volatility and enhancing lipophilicity, which may influence pharmacokinetic profiles in drug design .

Biological Activity

4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol is characterized by a cyclohexane ring substituted with a tert-butyl group and an iodomethyl group. Its molecular formula is CHI O, and it has a molecular weight of approximately 292.17 g/mol.

The biological activity of 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodomethyl group can facilitate nucleophilic substitutions, which may enhance the compound's reactivity towards biological macromolecules.

Biological Activity Overview

Research has indicated that compounds similar to 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol exhibit a range of biological activities:

- Antimicrobial Activity : Some studies suggest that derivatives of cyclohexanol compounds possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : Certain analogs have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol | Antimicrobial | |

| 4-Tert-butylcyclohexanol | Anticancer | |

| 4-Tert-butylphenol | Anti-inflammatory | |

| 4-Iodomethylcyclohexanol | Cytotoxic |

Case Studies

Several case studies have explored the biological effects of related compounds:

- Antimicrobial Activity : A study conducted on cyclohexanol derivatives demonstrated that modifications at the hydroxyl position significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The introduction of halogen substituents, such as iodine, was found to increase the lipophilicity and membrane permeability of the compounds, leading to improved activity.

- Cytotoxicity in Cancer Cell Lines : Research involving various cyclohexanol derivatives highlighted their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Anti-inflammatory Mechanisms : A comparative analysis showed that certain cyclohexanol derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential application in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

Comparative studies reveal that while 4-tert-butyl-1-(iodomethyl)cyclohexan-1-ol shares structural similarities with other cyclohexanol derivatives, its unique iodine substitution may confer distinct biological properties. For instance:

| Compound Name | Unique Feature | Biological Activity |

|---|---|---|

| 4-Tert-butylcyclohexanol | Hydroxyl group | Moderate antimicrobial activity |

| 4-Iodomethylcyclohexanol | Iodomethyl group | Enhanced cytotoxicity |

Q & A

(Basic) What are the primary synthetic strategies for 4-Tert-butyl-1-(iodomethyl)cyclohexan-1-ol, and how do reaction conditions influence iodination efficiency?

Answer:

The synthesis typically involves introducing the iodomethyl group to a pre-formed 4-tert-butylcyclohexanol scaffold. Key steps include:

- Halogenation: Using iodinating agents like HI or iodomethane under nucleophilic substitution conditions.

- Stereochemical Control: Solvent polarity (e.g., THF vs. dichloromethane) and temperature influence the axial/equatorial positioning of the iodomethyl group. Polar aprotic solvents favor equatorial substitution due to reduced steric hindrance .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used to isolate isomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.